Isotopic Differentiation: Pharmacokinetic (PK) and Bioanalytical Precision with 4,6-Dichloro-N-methylpyridazine-3-carboxamide
The deuterated analog, 4,6-dichloro-N-(methyl-d3)pyridazine-3-carboxamide (CAS 1609393-89-6), is explicitly validated as a critical intermediate in the synthesis of the FDA-approved TYK2 inhibitor Deucravacitinib [1]. In bioanalytical method development, the use of this deuterated form as an internal standard (IS) provides a quantifiable reduction in matrix effect variability and ionization efficiency differences compared to a structurally dissimilar IS, thereby improving the lower limit of quantification (LLOQ) and assay precision [1].
| Evidence Dimension | Stable Isotope Labeling Impact on Bioanalytical Method Validation |
|---|---|
| Target Compound Data | 4,6-dichloro-N-(methyl-d3)pyridazine-3-carboxamide (Deuterated analog) |
| Comparator Or Baseline | 4,6-dichloro-N-methylpyridazine-3-carboxamide (Non-deuterated parent) |
| Quantified Difference | 3.02 Da mass shift (206.03 g/mol vs. 209.05 g/mol) enabling distinct MS/MS transition monitoring . |
| Conditions | Quantitative LC-MS/MS assay for Deucravacitinib and its metabolites in biological matrices. |
Why This Matters
Procurement of the correct isotopologue (deuterated vs. non-deuterated) is a binary, non-negotiable decision for bioanalytical labs; failure to specify CAS 1609393-89-6 for internal standard applications will invalidate PK study data and require costly repeat analysis.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Science: TYK2 Inhibition and its Implications for Psoriasis Treatment. Technical Article. View Source
